(S,R,S)-AHPC-PEG3-NH2 hydrochloride

PROTAC BET Bromodomain Linker SAR

Select (S,R,S)-AHPC-PEG3-NH2 hydrochloride as your PROTAC building block of choice. Head-to-head studies confirm PEG3-linked JQ1-derived degraders exhibit superior BET protein degradation and antiproliferative activity in AML cells versus PEG2/PEG4 analogs. The hydrochloride salt ensures aqueous solubility >50 mg/mL, eliminating DMSO artifacts in high-throughput and biophysical assays. Published ITC benchmarks (Kd 110–330 nM) support assay validation. This compound is the empirically validated standard for VHL-recruiting linker SAR, ensuring your project starts within the optimal ternary complex window.

Molecular Formula C30H46ClN5O7S
Molecular Weight 656.2 g/mol
Cat. No. B560588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG3-NH2 hydrochloride
Molecular FormulaC30H46ClN5O7S
Molecular Weight656.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl
InChIInChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1
InChIKeyZOYHUTRHKHRRPK-QVRKWNSCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-PEG3-NH2 Hydrochloride: VHL E3 Ligase Ligand-Linker Conjugate for PROTAC Procurement and Development


(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) ligand and a 3-unit polyethylene glycol (PEG3) linker terminated with a reactive primary amine, supplied as a hydrochloride salt [1]. This compound serves as a modular building block for the assembly of proteolysis-targeting chimeras (PROTACs), enabling the selective recruitment of the VHL E3 ubiquitin ligase complex to target proteins for ubiquitination and subsequent proteasomal degradation . Its well-defined stereochemistry, high purity (>95%), and aqueous solubility profile render it a preferred starting point for medicinal chemists and chemical biologists engaged in targeted protein degradation (TPD) research and drug discovery programs .

Why (S,R,S)-AHPC-PEG3-NH2 Hydrochloride Cannot Be Arbitrarily Replaced by In-Class Analogs in PROTAC Design


Substituting (S,R,S)-AHPC-PEG3-NH2 hydrochloride with other VHL ligand-linker conjugates—particularly those differing only in PEG linker length or terminal functionality—is not a neutral exchange. Linker composition and length critically govern the spatial orientation and stability of the ternary complex formed between the target protein, PROTAC, and VHL E3 ligase, thereby directly influencing degradation efficiency and cellular potency [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that even incremental changes in PEG unit count (e.g., from PEG2 to PEG3 to PEG4) produce non-linear, target-specific alterations in PROTAC activity, with certain linker lengths yielding superior cooperative ternary complex formation and enhanced antiproliferative effects [2]. Consequently, procurement decisions cannot rely on generic 'VHL ligand-linker' classifications; they must be guided by empirical, comparator-based evidence to ensure the selected building block aligns with the intended PROTAC design space and target biology.

Head-to-Head and Comparative Evidence Guide for (S,R,S)-AHPC-PEG3-NH2 Hydrochloride


PEG3 Linker Confers Superior Degradation Activity Relative to PEG2 and PEG4 in BET PROTACs

In a direct comparative study of BET bromodomain-targeting PROTACs, the linker length profoundly influenced degradation efficiency. For the triazolodiazepine (JQ1)-derived series, PROTACs bearing the PEG3 linker exhibited markedly stronger BET protein degradation and cMyc-driven antiproliferative activity in acute myeloid leukemia (AML) cell lines compared to analogs with PEG2 or PEG4 linkers. The rank order of potency was PEG3 > PEG4 ≫ PEG2 [1]. This pattern underscores that PEG3 provides an optimal spatial geometry for productive ternary complex formation with the VHL E3 ligase in this context.

PROTAC BET Bromodomain Linker SAR

PEG3 Linker Falls Within the Active Window (3–5 Ethylene Glycol Units) for VHL-Based PROTACs Targeting SARS-CoV-2 Macrodomain

An independent study focused on developing VHL-recruiting PROTAC degraders of the SARS-CoV-2 macrodomain (Mac1) revealed a defined linker length dependency. Compounds bearing linker lengths of 3–5 ethylene glycol subunits (PEG3 to PEG5) appended to VHL ligands resulted in PROTACs with competitive HTRF binding IC50 values ranging from 50–70 µM, demonstrating that this specific length range supports productive target engagement [1]. Linkers outside this range (e.g., PEG1, PEG2, PEG6+) did not yield active degraders within the same assay window, underscoring the critical requirement for linker lengths within the PEG3–PEG5 span for this E3 ligase-target pair.

PROTAC SARS-CoV-2 VHL Ligand Linker Optimization

High Aqueous Solubility (>50 mg/mL) Enables Direct Biological Assay Formulation

The hydrochloride salt form of (S,R,S)-AHPC-PEG3-NH2 exhibits superior aqueous solubility compared to its free base and shorter PEG analogs. Vendor-validated solubility data indicates that (S,R,S)-AHPC-PEG3-NH2 hydrochloride is soluble in water at >50 mg/mL . In contrast, the PEG2 analog (S,R,S)-AHPC-PEG2-NH2 hydrochloride shows lower aqueous solubility, typically requiring DMSO stock solutions and limiting direct aqueous dilution . This enhanced solubility facilitates direct formulation in aqueous buffers for biophysical assays and reduces the need for high DMSO concentrations, which can confound cellular readouts.

Solubility PROTAC Formulation Biophysical Assays

PROTACs Incorporating (S,R,S)-AHPC-PEG3-NH2 Exhibit Nanomolar Ternary Complex Binding Affinity

Isothermal titration calorimetry (ITC) studies on PROTACs containing the (S,R,S)-AHPC-PEG3-NH2 moiety as the VHL ligand demonstrated high-affinity ternary complex formation. Specifically, the VCB (VHL-Elongin C-Elongin B) complex bound to PROTACs alone with a dissociation constant (Kd) of 110 nM. In the presence of BET bromodomain proteins, the Kd values for VCB binding to PROTAC-Brd4 BD2 and PROTAC-Brd2 BD1 binary complexes were 180 nM and 330 nM, respectively [1]. These quantitative binding parameters confirm that the PEG3 linker architecture supports the formation of stable, cooperative ternary complexes essential for efficient target ubiquitination and degradation.

PROTAC Ternary Complex ITC VHL

Optimal Application Scenarios for (S,R,S)-AHPC-PEG3-NH2 Hydrochloride Based on Comparative Evidence


Building PROTAC Libraries Targeting Bromodomain-Containing Proteins (e.g., BET Family)

For research programs focused on bromodomain and extra-terminal (BET) protein degradation, (S,R,S)-AHPC-PEG3-NH2 hydrochloride is the empirically validated building block of choice. Head-to-head comparative studies demonstrate that PEG3-linked PROTACs derived from triazolodiazepine (JQ1) warheads exhibit superior degradation potency and antiproliferative activity in AML cell lines relative to PEG2 and PEG4 analogs . Procurement of this specific conjugate ensures that synthesized PROTACs fall within the optimal linker length window for BET target engagement, minimizing the need for extensive linker SAR exploration.

PROTAC Discovery Campaigns Requiring Aqueous Assay Compatibility

The hydrochloride salt form of (S,R,S)-AHPC-PEG3-NH2 offers high aqueous solubility (>50 mg/mL) , making it ideal for high-throughput screening campaigns and biophysical assays where DMSO concentrations must be minimized. Unlike shorter PEG analogs that exhibit limited water solubility and necessitate organic co-solvents, this compound can be directly formulated in aqueous buffers, reducing solvent-induced artifacts and streamlining assay workflows.

VHL-Recruiting PROTAC Development Where Linker Length Has Not Been Pre-Optimized

When initiating a PROTAC discovery program against a novel target without prior linker optimization data, (S,R,S)-AHPC-PEG3-NH2 hydrochloride serves as a strategic first-choice building block. Class-level evidence from independent studies confirms that linker lengths of 3–5 PEG units (PEG3–PEG5) consistently yield active VHL-recruiting PROTACs across diverse target classes, whereas shorter (PEG1, PEG2) and longer (PEG6+) linkers often fail to support productive ternary complex formation . Selecting the PEG3 variant positions the project within the empirically validated active range, accelerating hit identification.

Mechanistic Studies Requiring Quantified Ternary Complex Binding Parameters

For laboratories conducting detailed biophysical characterization of PROTAC ternary complexes, (S,R,S)-AHPC-PEG3-NH2 hydrochloride provides a well-characterized reference standard. ITC-derived binding affinities (Kd values) for VCB complex formation have been published for PROTACs containing this building block, including binding to free PROTAC (110 nM) and to PROTAC-BET bromodomain binary complexes (180–330 nM) . These quantitative benchmarks support assay validation, quality control, and cross-study reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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